2-Fluoro-2-(3-methoxyphenyl)acetic acid
Description
Significance of Fluorine in Modulating Molecular Properties for Synthetic Design
The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, make it a powerful tool for molecular design. The substitution of hydrogen with fluorine can influence a molecule's lipophilicity, metabolic stability, acidity, and binding affinity to biological targets. nih.gov
In medicinal chemistry, the introduction of fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug. nih.gov Furthermore, the strong electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups, which can be crucial for optimizing a drug's pharmacokinetic profile. The strategic placement of fluorine can also lead to enhanced binding interactions with target proteins, a key factor in improving drug potency. nih.gov
Overview of α-Fluoro-α-Aryl Acetic Acid Derivatives in Advanced Organic Synthesis
α-Fluoro-α-aryl acetic acid derivatives are valuable building blocks in organic synthesis. The presence of a fluorine atom at the α-position of the carboxylic acid introduces a stereocenter and can influence the reactivity of the carboxyl group. These compounds serve as precursors for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
The synthesis of α-fluoro-α-aryl acetic acids can be challenging and often requires specialized fluorinating reagents. General synthetic strategies may involve the fluorination of the corresponding α-hydroxy or α-keto esters, or the direct fluorination of the aryl acetic acid itself. For instance, the synthesis of related compounds like 2-fluoro-3-methoxyphenylacetic acid can be achieved from benzeneacetonitrile derivatives through hydrolysis. chemicalbook.com
While specific research applications for 2-Fluoro-2-(3-methoxyphenyl)acetic acid are not extensively documented in publicly available literature, the broader class of fluorinated phenylacetic acid derivatives has been explored for various purposes, including their potential as therapeutic agents. nih.gov The combination of the fluoroacetic acid moiety with the methoxyphenyl group in this compound suggests potential for further investigation in these areas.
Below is a data table comparing the basic properties of this compound with some of its isomers, illustrating the diversity within this class of compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 915070-94-9 | C₉H₉FO₃ | 184.16 |
| 2-Fluoro-3-methoxyphenylacetic acid | 863645-29-8 | C₉H₉FO₃ | 184.16 |
| 3-Fluoro-4-methoxyphenylacetic acid | 452-14-2 | C₉H₉FO₃ | 184.16 |
| 2-Fluoro-4-methoxyphenylacetic acid | 883531-28-0 | C₉H₉FO₃ | 184.17 |
Note: Data for this compound is based on supplier information due to the limited availability of peer-reviewed research data. jkchemical.com
Structure
3D Structure
Properties
Molecular Formula |
C9H9FO3 |
|---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
2-fluoro-2-(3-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H9FO3/c1-13-7-4-2-3-6(5-7)8(10)9(11)12/h2-5,8H,1H3,(H,11,12) |
InChI Key |
HJSYGONMQHOAKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=O)O)F |
Origin of Product |
United States |
Enantioselective Synthesis and Chiral Resolution of 2 Fluoro 2 3 Methoxyphenyl Acetic Acid
Development of Asymmetric Synthetic Routes
The creation of a single enantiomer of 2-Fluoro-2-(3-methoxyphenyl)acetic acid relies on asymmetric synthesis, which can be broadly categorized into two approaches: the direct synthesis of a single enantiomer or the separation of a racemic mixture.
One of the most reliable methods for establishing stereocenters is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. wikipedia.org For the synthesis of α-fluoro-α-aryl acetic acids, this typically involves the alkylation of an enolate derived from an acyl derivative of the auxiliary.
The general strategy involves attaching the (3-methoxyphenyl)acetyl group to a chiral auxiliary, such as an Evans oxazolidinone. The resulting imide is then deprotonated to form a chiral enolate, which is held in a rigid conformation by chelation with a lithium ion. One face of the enolate is sterically shielded by the substituent on the chiral auxiliary. Subsequent electrophilic fluorination using a reagent like N-Fluorobenzenesulfonimide (NFSI) proceeds from the less hindered face, leading to the formation of one diastereomer in excess. Finally, the chiral auxiliary is cleaved, typically via hydrolysis, to yield the desired enantiomerically enriched this compound. The diastereoselectivity of this process is highly dependent on the structure of the auxiliary and the reaction conditions. wikipedia.org
Table 1: Common Chiral Auxiliaries for Asymmetric Alkylation/Fluorination
| Chiral Auxiliary | Key Structural Feature | Typical Diastereomeric Excess (d.e.) |
|---|---|---|
| Evans Oxazolidinones | Substituted oxazolidinone ring | >95% |
| Camphorsultam | Based on the natural product camphor | >90% |
Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. For carboxylic acids like racemic this compound, enantioselective esterification is a common approach. nih.gov
This process often utilizes enzymes, particularly lipases such as Candida antarctica lipase (B570770) B (CALB), which can selectively catalyze the esterification of one enantiomer over the other. nih.gov The reaction is typically carried out in a non-polar organic solvent with an alcohol. As one enantiomer is preferentially converted to its ester, the unreacted starting material becomes enriched in the other enantiomer. The esterified product and the remaining unreacted acid can then be separated.
Alternatively, chemical catalysts can be employed. For instance, chiral acyl-transfer catalysts have been used for the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids through esterification with an achiral alcohol in the presence of a coupling agent like pivalic anhydride. mdpi.com This method offers a convenient way to access both the optically active carboxylic acid and the corresponding ester with good to high enantiomeric excesses. mdpi.com
Table 2: Representative Data for Kinetic Resolution of 2-Aryl-2-Fluorocarboxylic Acids via Esterification
| Catalyst System | Substrate | Enantiomeric Excess (ee) of Unreacted Acid | Enantiomeric Excess (ee) of Ester Product | Selectivity Factor (s) |
|---|---|---|---|---|
| (+)-Benzotetramisole (BTM) / Piv₂O | 2-(4-isobutylphenyl)-2-fluoropropanoic acid | >90% | ~88% | ~31 |
Note: Data represents analogous compounds to illustrate typical results for this class of reaction.
Stereochemical Control and Stereoselectivity in Synthesis
Achieving high stereoselectivity in the synthesis of this compound is paramount. In chiral auxiliary-directed methods, stereochemical control is dictated by the rigid, chelated transition state of the enolate. wikipedia.org The choice of the auxiliary itself is the primary determinant of the stereochemical outcome. For example, using (4R,5S)-4-methyl-5-phenyloxazolidin-2-one will typically lead to the opposite enantiomer compared to its (4S,5R)- counterpart.
Furthermore, reaction conditions play a crucial role. The solvent can influence the aggregation state and conformation of the enolate. Tetrahydrofuran (THF) is commonly used. The nature of the counter-ion (typically Li⁺) and the presence of additives like lithium chloride can also impact the rigidity of the transition state, thereby affecting the diastereoselectivity of the fluorination step. wikipedia.org Lower reaction temperatures (e.g., -78 °C) are generally preferred as they enhance selectivity by minimizing competing, non-selective reaction pathways.
Analytical Techniques for Enantiomeric Purity Assessment
Determining the enantiomeric purity, or enantiomeric excess (ee), of a sample of this compound is essential to validate the success of an asymmetric synthesis or resolution. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this analysis.
In this technique, the chiral sample is passed through a column packed with a chiral material. The two enantiomers interact differently with the CSP, leading to different retention times and, therefore, separation. The relative areas of the two peaks in the resulting chromatogram are used to calculate the enantiomeric excess. Polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are particularly effective for separating a wide range of chiral compounds, including carboxylic acids.
An alternative HPLC-based method involves pre-column derivatization. nih.gov The enantiomeric mixture is reacted with a single, pure enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column, such as a C18 column. nih.gov The choice of mobile phase, flow rate, and detector wavelength are optimized to achieve baseline separation of the diastereomeric products. nih.gov
Table 3: Typical Parameters for Chiral HPLC Analysis
| Parameter | Direct Method (CSP) | Indirect Method (Derivatization) |
|---|---|---|
| Stationary Phase | Chiral (e.g., Amylose or Cellulose based) | Achiral (e.g., C18) |
| Mobile Phase | Hexane/Isopropanol + acidic modifier (e.g., TFA) | Acetonitrile/Water or Methanol/Water |
| Principle of Separation | Differential transient diastereomeric interactions with CSP | Separation of stable diastereomers with different physical properties |
| Requirement | Chiral column | Chiral derivatizing agent of high enantiopurity |
| Detection | UV/Vis Detector (e.g., at 254 nm or 280 nm) | UV/Vis Detector |
Chemical Reactivity and Derivatization for Advanced Research
Reaction Mechanisms of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site of chemical modification in 2-Fluoro-2-(3-methoxyphenyl)acetic acid, readily undergoing reactions such as esterification and amide bond formation. These transformations are fundamental for the synthesis of intermediates with tailored properties.
Esterification Reactions for Synthetic Intermediates
Esterification of this compound can be achieved through several established methods, most commonly via acid-catalyzed reaction with an alcohol. The Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, is a widely applicable approach. The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of the alcohol. Subsequent dehydration yields the corresponding ester.
The presence of the fluorine atom at the alpha-position can influence the rate of esterification through its electron-withdrawing inductive effect, which can increase the acidity of the carboxylic proton and potentially affect the reactivity of the carbonyl group.
| Reaction | Reagents and Conditions | Product | Notes |
| Fischer Esterification | Methanol, cat. H₂SO₄, reflux | Methyl 2-fluoro-2-(3-methoxyphenyl)acetate | A standard method for producing simple alkyl esters. |
| Steglich Esterification | Dicyclohexylcarbodiimide (B1669883) (DCC), 4-dimethylaminopyridine (B28879) (DMAP), Alcohol | Corresponding Ester | A milder method suitable for more sensitive alcohol substrates. |
| Alkylation | Alkyl halide (e.g., methyl iodide), Base (e.g., K₂CO₃) | Corresponding Ester | Useful for the formation of esters under basic conditions. |
This table presents common esterification methods applicable to this compound based on general carboxylic acid reactivity.
Amide Formation and Related Transformations
The synthesis of amides from this compound is a critical transformation for introducing nitrogen-containing functional groups and for peptide synthesis applications. This is typically accomplished by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling reagents used for this purpose include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization at the chiral alpha-carbon.
The general mechanism involves the formation of a highly reactive O-acylisourea intermediate upon reaction of the carboxylic acid with the carbodiimide. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and the corresponding urea (B33335) byproduct. The addition of HOBt or HOAt can lead to the in-situ formation of an active ester, which is more stable and less prone to side reactions than the O-acylisourea intermediate.
| Coupling Reagent | Additive | Typical Solvent | Key Features |
| DCC (N,N'-dicyclohexylcarbodiimide) | HOBt (1-hydroxybenzotriazole) | Dichloromethane (DCM), Dimethylformamide (DMF) | Widely used, insoluble urea byproduct. |
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt or HOAt | DCM, DMF, Water | Water-soluble urea byproduct, facilitating purification. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | - | DMF, N-Methyl-2-pyrrolidone (NMP) | Highly efficient, rapid coupling with low racemization. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | - | DMF, DCM | Effective for hindered amino acids and peptides. |
This interactive table summarizes common coupling reagents for amide bond formation applicable to this compound.
Reactivity of the Aromatic Ring in Substituted Systems
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The regiochemical outcome of these reactions is governed by the directing effects of the existing fluoro and methoxy (B1213986) substituents.
Electrophilic Aromatic Substitution Considerations
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for the functionalization of aromatic rings. The reaction proceeds through a two-step mechanism involving the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. The rate and regioselectivity of the reaction are significantly influenced by the electronic properties of the substituents already present on the ring.
Influence of Fluoro and Methoxy Substituents on Aromatic Reactivity
The interplay of the directing effects of the fluoro and methoxy groups on the aromatic ring of this compound is a key determinant of its reactivity in electrophilic aromatic substitution.
Methoxy Group (-OCH₃): The methoxy group is a powerful activating group and an ortho-, para-director. Its activating nature stems from the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance (+M effect). This increases the nucleophilicity of the ring, making it more reactive towards electrophiles. The resonance stabilization is most effective at the ortho and para positions, thus directing incoming electrophiles to these sites.
In this compound, the methoxy group is at the 3-position and the fluoroacetic acid side chain is attached to the 1-position. The combined directing effects would likely lead to a complex mixture of products in an electrophilic aromatic substitution reaction, with the positions ortho and para to the strongly activating methoxy group being the most favored sites of attack, assuming the fluoroacetic acid group does not introduce significant steric hindrance.
Derivatization Strategies for Analytical and Synthetic Utility
Derivatization of this compound is a valuable strategy for enhancing its analytical detection and for creating new molecules with desired properties.
For analytical purposes, derivatization is often employed to improve the volatility of the compound for gas chromatography (GC) analysis or to introduce a chromophore or fluorophore for enhanced detection in high-performance liquid chromatography (HPLC). Common derivatization strategies for the carboxylic acid moiety include:
Esterification: Conversion to methyl or other alkyl esters increases volatility for GC analysis.
Silylation: Reaction with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) esters, which are highly volatile and suitable for GC-MS analysis.
Fluorescent Labeling: Reaction with fluorescent tagging reagents, such as 4-bromomethyl-7-methoxycoumarin, to introduce a fluorophore for sensitive detection by fluorescence HPLC.
From a synthetic perspective, the carboxylic acid and the aromatic ring serve as handles for a wide range of transformations. The carboxylic acid can be reduced to the corresponding alcohol, which can then be further functionalized. The aromatic ring, as discussed, can undergo electrophilic substitution to introduce new functional groups, paving the way for the synthesis of a diverse library of derivatives. For instance, chiral derivatizing agents can be coupled with the carboxylic acid to facilitate the separation of enantiomers by chromatography.
| Derivative Type | Reagent/Method | Purpose |
| Methyl Ester | Methanol/H⁺ or Diazomethane | GC analysis, synthetic intermediate |
| Trimethylsilyl Ester | BSTFA, TMCS | GC-MS analysis |
| Amide | Amine, Coupling Agent (e.g., EDC) | Synthesis of bioactive molecules, peptide synthesis |
| Fluorescent Ester | Fluorescent alkyl halide (e.g., bromomethylcoumarin) | HPLC with fluorescence detection |
| Chiral Amide | Chiral amine | Separation of enantiomers |
This table outlines various derivatization strategies for this compound and their applications.
Fluorinated Derivatizing Reagents in Chemical Analysis
While specific studies detailing the use of this compound as a standalone fluorinated derivatizing reagent are not extensively documented in publicly available literature, its structural motifs are pertinent to the design of reagents for chiral analysis. Fluorinated carboxylic acids, in general, can be employed as chiral derivatizing agents (CDAs) to resolve enantiomers of alcohols and amines using techniques like nuclear magnetic resonance (NMR) spectroscopy and chromatography.
The underlying principle involves the conversion of the enantiomeric analytes into diastereomeric derivatives by reaction with the chiral derivatizing agent. The resulting diastereomers exhibit distinct physicochemical properties, allowing for their separation and quantification. In the context of this compound, its chirality at the alpha-carbon, once resolved into its separate enantiomers, would be the key feature for such applications.
Table 1: Potential Reactions for Derivatization in Chemical Analysis
| Analyte Functional Group | Derivative Formed | Reaction Type | Analytical Technique |
|---|---|---|---|
| Alcohol (R-OH) | Diastereomeric Ester | Esterification | NMR, HPLC, GC |
| Amine (R-NH2) | Diastereomeric Amide | Amidation | NMR, HPLC, GC |
The fluorine atom in the derivatizing agent can serve as a useful probe in ¹⁹F NMR spectroscopy, offering a sensitive and often less crowded spectral region for analysis compared to ¹H NMR. Although direct evidence for this compound's application in this area is scarce, the principles of using fluorinated chiral acids are well-established.
Preparation of Functionalized Derivatives for Further Synthesis
The carboxylic acid moiety of this compound is a versatile handle for the synthesis of various functionalized derivatives. These derivatives can serve as building blocks in the construction of more complex molecules for medicinal chemistry and materials science research. Common derivatization reactions include esterification and amidation.
Esterification: The reaction of this compound with various alcohols in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, yields the corresponding esters. This transformation is a standard method for protecting the carboxylic acid or for modifying the compound's solubility and electronic properties.
Amidation: The formation of amides from this compound can be achieved by reacting it with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid, for instance, by converting it to an acyl chloride, or by using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
A crucial intermediate for these transformations is the corresponding acyl chloride, 2-Fluoro-2-(3-methoxyphenyl)acetyl chloride. This highly reactive species can be synthesized by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a wide range of nucleophiles to produce esters, amides, and other acyl derivatives.
Table 2: Examples of Functionalized Derivatives from this compound
| Reactant | Derivative | Reagents and Conditions |
|---|---|---|
| Methanol | Methyl 2-fluoro-2-(3-methoxyphenyl)acetate | H₂SO₄ (catalyst), heat |
The synthesis of these derivatives provides access to a library of compounds based on the this compound scaffold, enabling the exploration of their biological activities and material properties in various research settings.
Computational and Theoretical Investigations of 2 Fluoro 2 3 Methoxyphenyl Acetic Acid
Quantum Chemical Calculations
No dedicated Density Functional Theory (DFT) studies on 2-Fluoro-2-(3-methoxyphenyl)acetic acid have been identified in a thorough search of scientific literature. Such studies would be invaluable for understanding the compound's fundamental properties. Typically, DFT calculations would provide optimized molecular geometry, including key bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the electronic structure would yield insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting electrostatic potential. This information is crucial for predicting the molecule's stability and potential sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| C-F Bond Length (Å) | Data not available |
| C=O Bond Length (Å) | Data not available |
| O-H Bond Length (Å) | Data not available |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| Dipole Moment (Debye) | Data not available |
Note: This table is for illustrative purposes only, as no published data could be found.
Detailed conformational analysis and the calculation of rotational barriers for this compound are not documented in the available literature. A computational study of this nature would involve mapping the potential energy surface of the molecule by systematically rotating key single bonds, such as the bond connecting the phenyl ring to the chiral carbon and the bond between the chiral carbon and the carboxylic acid group. Identifying the lowest energy conformers and the energy barriers between them is essential for understanding the molecule's flexibility and its preferred shapes in different environments.
Intermolecular Interactions and Crystal Packing Analysis
There is no publicly accessible research detailing the intermolecular interactions and crystal packing of this compound. X-ray crystallography studies, often complemented by computational analyses like Hirshfeld surface analysis, would be necessary to determine how individual molecules arrange themselves in the solid state. These investigations would reveal the presence and nature of hydrogen bonds (e.g., involving the carboxylic acid group), halogen bonds (involving the fluorine atom), and other non-covalent interactions that govern the crystal structure and, consequently, its physical properties like melting point and solubility.
Prediction of Reactivity and Selectivity through Computational Modeling
Computational modeling to predict the reactivity and selectivity of this compound has not been reported. Such studies would typically employ quantum chemical calculations to model reaction mechanisms, identify transition states, and calculate activation energies. This would allow for the prediction of the most likely reaction pathways and the stereochemical outcomes of reactions involving the chiral center. For instance, modeling could predict the regioselectivity of reactions on the aromatic ring or the stereoselectivity of reactions at the alpha-carbon.
Role As a Chiral Building Block in Complex Molecular Architectures
Precursor in the Synthesis of Optically Active Compounds
While direct examples of the synthesis of optically active compounds starting specifically from 2-Fluoro-2-(3-methoxyphenyl)acetic acid are not extensively detailed in the provided search results, the broader class of α-fluoroarylacetic acids are recognized as important precursors for chiral molecules. The synthesis of optically pure compounds often involves either the resolution of a racemic mixture of the acid or an asymmetric synthesis approach.
One common strategy for obtaining enantiomerically pure forms of such acids is through chiral resolution. This can be achieved by forming diastereomeric salts with a chiral amine, followed by separation and subsequent liberation of the enantiomerically pure acid. Another approach is enzymatic resolution, which has been successfully applied to related compounds like 6-fluoro-chroman-2-carboxylic acid, where two different esterases are used to sequentially resolve the (S) and (R)-enantiomers.
The resulting optically active this compound can then be used as a starting material for the synthesis of various chiral molecules. For instance, the synthesis of (S)-2-amino-2-(3-fluoro-5-methoxyphenyl)acetic acid, a non-natural amino acid, highlights the utility of fluorinated phenylacetic acid derivatives in constructing chiral amino acids. Although this is a different isomer, the synthetic principles could potentially be applied. These chiral building blocks are of significant interest in medicinal chemistry for incorporation into peptides or as precursors for pharmaceuticals.
A key application of chiral fluorinated compounds is in the development of drug candidates. For example, fluorinated analogs of non-steroidal anti-inflammatory drugs (NSAIDs) have been prepared through the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids. This underscores the potential of chiral α-fluoro carboxylic acids in generating optically active pharmaceutical agents.
Table 1: Examples of Chiral Compounds and Precursors
| Compound/Precursor | Description | Potential Synthetic Application |
| (S)-2-amino-2-(3-fluoro-5-methoxyphenyl)acetic acid | A non-natural chiral amino acid. | Incorporation into peptides, synthesis of chiral ligands. |
| 6-fluoro-chroman-2-carboxylic acid | A chiral building block resolved enzymatically. | Synthesis of pharmaceuticals. |
| Chiral 2-aryl-2-fluoropropanoic acids | Precursors to fluorinated NSAID analogs. | Development of optically active anti-inflammatory drugs. |
Applications in the Construction of Diverse Organic Scaffolds
This compound is a potential precursor for the construction of a variety of organic scaffolds, particularly heterocyclic and spirocyclic systems, which are prevalent in many biologically active compounds. The carboxylic acid group provides a handle for various chemical transformations, while the fluorinated phenyl ring can influence the reactivity and properties of the resulting scaffolds.
Multicomponent reactions (MCRs) are a powerful tool for the efficient synthesis of complex molecules and diverse scaffolds. While direct examples involving this compound are not specified in the search results, similar phenylacetic acid derivatives are utilized in MCRs to build heterocyclic libraries. For instance, the synthesis of 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid was achieved through a multicomponent reaction, demonstrating the utility of acetic acid derivatives in constructing fused heterocyclic systems. mdpi.com
Spirocyclic compounds, which contain two rings sharing a single atom, are of increasing interest in drug discovery due to their three-dimensional nature. The synthesis of spirooxindoles and other spiro compounds often involves precursors that can undergo cyclization reactions. While a direct link to this compound is not provided, the structural motifs present in this acid could potentially be elaborated to participate in the formation of spirocyclic frameworks. For example, the construction of spirooxindole-fused spiropyrazolones has been achieved via [3 + 2] annulation reactions, a strategy that could potentially be adapted for derivatives of the target compound. rsc.org
The synthesis of fused heterocyclic systems is another area where this building block could be applied. The preparation of fused thiazole (B1198619) acetic acid derivatives has been reported to yield compounds with various biological activities. nih.gov The carboxylic acid functionality of this compound could be utilized in cyclization reactions to form such fused systems.
Strategies for Integrating Fluorine Atoms into Advanced Syntheses
The presence of a fluorine atom at the α-position of this compound makes it a useful tool in strategies for integrating fluorine into more complex molecules. The unique properties of fluorine, such as its high electronegativity and small size, can be leveraged to control reactivity and stereochemistry in advanced synthetic sequences.
One key strategy involves using the fluorine atom to modulate the acidity of the α-proton and influence the stereochemical outcome of reactions. In asymmetric synthesis, the fluorine atom can play a crucial role in directing the approach of reagents, leading to high levels of stereoselectivity. While specific examples utilizing this compound are not detailed, the principles of fluorine-directed synthesis are well-established. For instance, organocatalytic strategies for the stereoselective synthesis of C-galactosides with fluorine at the pseudoanomeric carbon have been developed. nih.gov
Biocatalytic approaches also offer a powerful method for the asymmetric construction of molecules containing fluorine. The use of enzymes, such as aldolases, for the carboligation of β-fluoro-α-ketoacids demonstrates the potential for creating chiral centers with high enantiopurity. researchgate.net This suggests that derivatives of this compound could potentially serve as substrates in biocatalytic transformations to introduce fluorine stereoselectively.
Furthermore, the C-F bond can be used to block sites of metabolic oxidation in drug candidates, thereby improving their pharmacokinetic properties. The incorporation of a fluorinated building block like this compound into a larger molecule is a common strategy in medicinal chemistry to enhance metabolic stability. The electronegativity of fluorine can also alter the pKa of nearby functional groups, which can be advantageous for optimizing drug-receptor interactions.
Future Research Perspectives and Emerging Methodologies
Development of Novel Catalytic Asymmetric Fluorination Approaches
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, a major frontier in the synthesis of 2-Fluoro-2-(3-methoxyphenyl)acetic acid is the development of catalytic asymmetric methods to control the formation of its stereocenter. While classical synthesis yields a racemic mixture, enantioselective fluorination can provide direct access to specific enantiomers, which is highly desirable.
Research in this area is moving beyond stoichiometric chiral reagents towards catalytic systems that can generate stereoselectivity with high efficiency. nih.gov This involves the use of a small amount of a chiral catalyst to repeatedly guide the fluorination of a prochiral precursor, such as 2-(3-methoxyphenyl)acetic acid or its derivatives. Two primary strategies have emerged: metal-catalyzed and organocatalytic fluorination.
Transition Metal Catalysis: Chiral complexes of metals like palladium, nickel, and copper have shown significant promise in asymmetric fluorination. nih.gov For a substrate like a silyl ketene acetal derived from a 2-(3-methoxyphenyl)acetate ester, a chiral palladium-phosphine complex could coordinate to the enolate, creating a chiral environment. The subsequent attack by an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI), would proceed stereoselectively. nih.gov Researchers are focused on designing new ligands that can improve enantiomeric excess (ee) and catalyst turnover numbers for substrates bearing electron-donating groups like methoxy (B1213986).
Organocatalysis: An alternative to metal-based systems, organocatalysis utilizes small, chiral organic molecules to induce enantioselectivity. cas.cn Chiral amine catalysts, for instance, can react with a carboxylic acid precursor to form a chiral enamine intermediate. This intermediate then reacts with an electrophilic fluorinating agent like Selectfluor, with the catalyst directing the facial approach of the fluorine. acs.org Another approach involves chiral anion phase-transfer catalysis, where a chiral catalyst, such as a phosphoric acid derivative, forms an ion pair with the cationic fluorinating agent, influencing the stereochemical outcome of the reaction. cas.cnresearchgate.net
The table below summarizes representative catalytic systems that could be adapted for the asymmetric synthesis of this compound.
| Catalyst Type | Precursor Type | Fluorinating Agent | Potential Advantages | Representative Ref. |
| Chiral Palladium-Diphosphine Complex | Silyl Ketene Acetal of an Ester | NFSI | High enantioselectivity for various aryl acetic acid derivatives. | nih.gov |
| Chiral Nickel-DBFOX Complex | N-Acyl Thiazolidinone | NFSI | Good yields and enantioselectivities for α-aryl acetyl derivatives. | nih.gov |
| Chiral Amine (e.g., Proline derivative) | α-Aryl Aldehyde | Selectfluor | Metal-free, environmentally benign, combination with enamine catalysis. | acs.org |
| Chiral Phosphoric Acid | Enamide or β-Ketoester | Selectfluor, NFSI | Chiral anion phase-transfer catalysis, high efficiency. | cas.cn |
Integration with Flow Chemistry and Sustainable Synthesis
The production of fine chemicals, including fluorinated intermediates, is undergoing a paradigm shift from traditional batch processing to continuous flow manufacturing. cell.com This transition is driven by the need for safer, more efficient, and sustainable chemical synthesis. rsc.org The synthesis of this compound, particularly the fluorination step which can involve highly reactive and hazardous reagents, is an ideal candidate for flow chemistry integration. cell.compharmtech.com
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mit.edu This approach offers several distinct advantages over batch synthesis:
Enhanced Safety: By confining small volumes of hazardous reagents within the reactor at any given time, the risks associated with storing and handling large quantities of toxic or explosive fluorinating agents are significantly minimized. cell.compharmtech.com Precise control over reaction temperature and pressure prevents thermal runaways.
Improved Efficiency and Yield: The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, leading to faster reaction times, higher yields, and improved selectivity compared to batch processes. acs.org
Scalability and Automation: Scaling up production in a flow system is achieved by simply running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is more straightforward than redesigning large-scale batch reactors. mit.edu The entire process can be automated for consistent product quality.
Sustainable Synthesis: Flow chemistry aligns with the principles of green chemistry by reducing solvent waste, minimizing energy consumption, and enabling the use of immobilized catalysts or reagents that can be easily recycled. rsc.org Telescoped or multi-step continuous synthesis avoids the need for isolating and purifying intermediates at each stage, further reducing waste and operational time. acs.org
A potential continuous flow synthesis of this compound could involve pumping a solution of the precursor, 2-(3-methoxyphenyl)acetic acid, into a mixing junction where it combines with a stream of a deprotonating agent. This mixture would then flow into a second reactor coil where it merges with a solution of an electrophilic fluorinating agent. The resulting product stream could then be directed through an in-line purification module.
| Parameter | Batch Synthesis | Flow Chemistry Synthesis |
| Safety | Higher risk due to large volumes of hazardous reagents. | Inherently safer with small reaction volumes and excellent thermal control. |
| Reaction Time | Often hours to days. | Typically seconds to minutes. |
| Scalability | Complex, requires reactor redesign. | Simple, by extending operation time or parallelization. |
| Process Control | Difficult to maintain homogeneity and consistent temperature. | Precise control over temperature, pressure, and stoichiometry. |
| Sustainability | Generates more solvent and intermediate waste. | Reduced waste through telescoping and efficient reactions. |
Advanced Spectroscopic Characterization for Mechanistic Elucidation
A deep understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound, improving yields, and controlling selectivity. The mechanism of electrophilic fluorination, in particular, remains a subject of debate, with evidence pointing towards either a classic SN2 pathway or a single-electron transfer (SET) process depending on the substrates and reagents involved. wikipedia.org Advanced spectroscopic techniques are emerging as powerful tools for probing these reaction pathways in real-time.
In-situ spectroscopy allows for the monitoring of reactive intermediates and transition states as they form and are consumed during the reaction, providing a window into the mechanism that is not possible with traditional offline analysis of the final product.
In-situ NMR and FT-IR Spectroscopy: By placing a reaction vessel directly within an NMR spectrometer or using a probe-based FT-IR instrument, chemists can track the concentration of reactants, intermediates, and products over time. This data can be used to determine reaction kinetics and identify transient species that may provide evidence for a specific mechanistic pathway in the fluorination of a 2-(3-methoxyphenyl)acetic acid derivative.
Mass Spectrometry: Techniques like Cold Spray Ionization Mass Spectrometry (CSI-MS) can gently ionize and detect delicate reaction intermediates directly from the reaction mixture, helping to confirm their structure and role in the catalytic cycle.
Computational Chemistry: In conjunction with experimental spectroscopy, computational modeling (e.g., Density Functional Theory - DFT) can be used to calculate the energy profiles of different potential reaction pathways (SN2 vs. SET). The predicted intermediates and transition state energies can then be correlated with the species observed through spectroscopic methods, providing a comprehensive picture of the reaction mechanism.
The application of these techniques could definitively answer key questions about the fluorination process, such as the nature of the interaction between the substrate's enolate and the catalyst-fluorine complex, and the factors that govern stereoselectivity in asymmetric variants.
| Spectroscopic Technique | Information Provided for Mechanistic Study |
| In-situ NMR Spectroscopy | Real-time concentration profiles of reactants and products; structural information on stable intermediates; kinetic analysis. |
| In-situ FT-IR Spectroscopy | Monitoring of functional group changes (e.g., C=O, C-F bond formation); detection of transient species. |
| Mass Spectrometry (e.g., ESI-MS, CSI-MS) | Identification of reaction intermediates and catalyst resting states by mass-to-charge ratio. |
| UV-Vis Spectroscopy | Can be used to monitor colored intermediates or catalyst states in certain systems. |
| X-ray Crystallography | Provides the definitive solid-state structure of stable pre-catalysts, catalysts, or isolable intermediates. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-fluoro-2-(3-methoxyphenyl)acetic acid, and how can purity be optimized?
- Methodology : Synthesis typically involves fluorination of a precursor like 2-(3-methoxyphenyl)acetic acid using fluorinating agents (e.g., Selectfluor®). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Purity optimization requires monitoring by HPLC (C18 column, acetonitrile/water mobile phase) and adjusting reaction conditions (e.g., temperature, catalyst loading) .
Q. How can the structure of this compound be confirmed spectroscopically?
- Methodology :
- ¹H/¹³C NMR : Key peaks include a singlet for the fluorinated acetic acid proton (δ ~5.5 ppm) and methoxy group resonance (δ ~3.8 ppm) .
- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and C-F bond (~1100 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 214 (M+H⁺) confirms molecular weight .
Q. What safety precautions are necessary when handling this compound?
- Guidelines :
- Use PPE (gloves, goggles) due to potential skin/eye irritation .
- Work in a fume hood to avoid inhalation; refer to SDS for toxicity data (e.g., acute oral LD50 >2000 mg/kg in rats) .
- Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can conflicting crystallographic data for structurally similar compounds inform the analysis of this compound?
- Analysis : Compare with analogues like 2-(3-bromo-4-methoxyphenyl)acetic acid (monoclinic, P2₁/c space group, a = 12.5022 Å). Discrepancies in unit cell parameters may arise from fluorine’s smaller atomic radius vs. bromine. Use single-crystal XRD to resolve packing differences and validate hydrogen bonding (e.g., carboxylic acid dimers) .
Q. What experimental strategies mitigate low yields in fluorination reactions during synthesis?
- Optimization :
- Catalyst Screening : Test palladium or copper catalysts for fluorination efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance fluorinating agent reactivity .
- Reaction Monitoring : Use TLC or in-situ NMR to track intermediate formation and adjust stoichiometry .
Q. How should researchers address discrepancies in quantification results from titration vs. HPLC?
- Troubleshooting :
- Titration Errors : Calibrate NaOH standard solution (e.g., potassium hydrogen phthalate) and use automated burettes to minimize human error .
- HPLC Calibration : Validate with a certified reference standard. Check for column degradation or mobile phase pH effects on retention time .
Q. What pharmacological assays are suitable for evaluating the bioactivity of this compound?
- Approaches :
- Enzyme Inhibition : Test COX-2 or lipoxygenase activity using fluorometric assays .
- Cellular Uptake : Radiolabel the compound (³H or ¹⁸F) and assess permeability in Caco-2 cell monolayers .
- In Vivo Models : Use rodent models for pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
